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Compound of Interest

Compound Name: Sofosbuvir impurity A

Cat. No.: B560571 Get Quote

An In-depth Technical Guide to Sofosbuvir
Impurity A
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir impurity A, a critical

process-related impurity in the synthesis of the antiviral drug Sofosbuvir. Understanding the

chemical structure, analytical characterization, and control of this impurity is paramount for

ensuring the quality, safety, and efficacy of the final drug product. Sofosbuvir is a key

medication in the treatment of chronic Hepatitis C Virus (HCV) infection, and rigorous control of

its impurities is mandated by regulatory agencies worldwide.[1][2]

Chemical Structure and Identification
Sofosbuvir impurity A is a diastereoisomer of Sofosbuvir.[3] The key structural difference lies

in the stereochemistry at the phosphorus center. While Sofosbuvir is the (S)-diastereomer at

the phosphorus atom, Impurity A is the corresponding (R)-diastereomer. This subtle change in

three-dimensional arrangement can impact the biological activity and safety profile of the drug.

There appear to be multiple CAS numbers associated with compounds referred to as

"Sofosbuvir Impurity A". This guide will focus on the most prominently cited diastereomer.

Key Identifiers for Sofosbuvir Impurity A (Rp-Isomer):
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Identifier Value Reference

IUPAC Name

Propan-2-yl N-[(R)-

{[(2R,3R,4R,5R)-5-(2,4-dioxo-

3,4-dihydropyrimidin-1(2H)-

yl)-4-fluoro-3-hydroxy-4-

methyloxolan-2-

yl]methoxy}phenoxyphosphoryl

]-L-alaninate

[4]

Synonyms
Sofosbuvir (R)-Phosphate,

Sofosbuvir Rp-Isomer
[1][4]

CAS Number 1190308-01-0 [4][5]

Molecular Formula C22H29FN3O9P [1][4][5][6]

Molecular Weight 529.45 g/mol [1][4][5][6]

Another compound also sometimes referred to as Sofosbuvir impurity A has the CAS number

1496552-16-9, which corresponds to a different diastereomer: (R)-isopropyl 2-(((R)-

(((2S,3S,4S,5S)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-

methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[5][6] For the

purpose of this guide, we will focus on the Rp-isomer (CAS 1190308-01-0) which is a common

process-related impurity.

Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and properties of

Sofosbuvir and its impurities.

Table 1: Physicochemical Properties
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Property Value Reference

Appearance Solid powder [6]

Solubility Soluble in DMSO [6]

Predicted Density 1.41 ± 0.1 g/cm³ [6]

Storage Temperature -20°C [6]

Table 2: Chromatographic Data (HPLC)

Parameter Sofosbuvir Impurity Reference

Retention Time (min) 3.674 5.704 [7]

Linearity Range

(µg/ml)
160-480 10-30 [7]

LOD (µg) 0.04 (0.01%) 0.12 (0.03%) [7]

LOQ (µg) 0.125 (0.50%) 0.375 (1.50%) [7]

Relative Standard

Deviation
1.741 0.043 [7]

Table 3: Purity Determination by qNMR

Method Solvent Purity (%) Reference

¹H-qNMR Methanol-d4 99.07 ± 0.50 [8]

³¹P-qNMR Methanol-d4 100.63 ± 0.95 [8]

¹H-qNMR DMSO-d6 99.44 ± 0.29 [8][9]

³¹P-qNMR DMSO-d6 99.10 ± 0.30 [8][9]

Experimental Protocols
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Detailed methodologies are crucial for the accurate identification and quantification of

Sofosbuvir impurity A.

A. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the simultaneous determination of Sofosbuvir and its process-

related impurities.[7][10]

Instrumentation: Agilent HPLC with UV detector.[7][10]

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[7][10]

Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[7]

[10]

Elution Mode: Isocratic.[7][10]

Flow Rate: 1.0 mL/min.

Detection: UV at 260.0 nm.[7][10]

Data Acquisition: LC solution software.[7]

Standard Preparation: Standard solutions are prepared by dissolving 400 mg of Sofosbuvir

and 25 mg of the impurity in 100 ml of a 50:50 water:acetonitrile diluent. Further dilutions are

made as required.[10]

B. Forced Degradation Studies by LC-ESI-MS

Forced degradation studies are essential to understand the stability of Sofosbuvir and identify

potential degradation products.[11][12]

Acid Degradation: Reflux the drug solution in 0.1 N HCl at 70°C for 6 hours.[11]

Alkaline Degradation: Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[11]

Oxidative Degradation: Expose the drug solution to 3% hydrogen peroxide at room

temperature for 7 days, followed by heating in a boiling water bath for 10 minutes.[11]
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Thermal Stability: Expose the drug stock solution to a temperature of 50°C for 21 days.[11]

Photochemical Stability: Expose the drug stock solution to direct sunlight for 21 days.[11]

LC-ESI-MS Analysis: The stressed samples are analyzed using a C18 column with a mobile

phase of methanol and water containing 0.1% formic acid in a gradient mode. Mass

spectrometry is performed using electrospray ionization (ESI) in both positive and negative

modes.[11]

C. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the purity of pharmaceutical substances without

the need for a reference standard of the analyte itself.[8]

Instrumentation: NMR spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is preferred as it is an aprotic solvent,

avoiding issues with deuterium exchange.[8][9]

³¹P-qNMR Reference Standard: Phosphonoacetic acid (PAA).[8]

¹H-qNMR Reference Standard: Sodium 4,4-dimethyl-4-silapentanesulfonate-d6 (DSS-d6).[8]

Procedure: Accurately weighed samples of Sofosbuvir and the reference standard are

dissolved in the deuterated solvent. The NMR spectra are acquired with appropriate

parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay). The purity is

calculated by comparing the integral of a specific signal from the analyte with that of the

reference standard.

Mandatory Visualizations
The following diagrams illustrate key relationships and workflows in the context of Sofosbuvir
impurity analysis.
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Sofosbuvir Synthesis & Stereochemistry
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Caption: Relationship between Sofosbuvir and its diastereomeric Impurity A.
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Analytical Workflow for Impurity Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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